molecular formula C11H22O B1265601 4-Pentylcyclohexanol CAS No. 54410-90-1

4-Pentylcyclohexanol

Cat. No. B1265601
Key on ui cas rn: 54410-90-1
M. Wt: 170.29 g/mol
InChI Key: VHWGPISIUNUREA-UHFFFAOYSA-N
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Patent
US04341653

Procedure details

4-(2-Methyl-butyl)-4'-biphenylcarboxylic acid in racemic form as a raw material was prepared according to a method described in the above Japanese patent No. 908,101 (Japanese patent publication No. Sho 52-41,256/1977). This product had a melting point of 223° C. and when melted, formed a smectic liquid crystal. Further 4-n-pentylcyclohexanol was synthesized by the catalytic hydrogenation of p-n-pentylphenol, and a mixture of 65% of trans-form substance with 35% of cis-form substance obtained by subjecting the above product to fractional distillation was employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CC)CC1C=CC(C2C=CC(C(O)=O)=CC=2)=CC=1.[CH2:21]([C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:21]([CH:26]1[CH2:27][CH2:28][CH:29]([OH:32])[CH2:30][CH2:31]1)[CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)CC
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a smectic liquid crystal
ADDITION
Type
ADDITION
Details
a mixture of 65% of trans-form substance with 35% of cis-form substance
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04341653

Procedure details

4-(2-Methyl-butyl)-4'-biphenylcarboxylic acid in racemic form as a raw material was prepared according to a method described in the above Japanese patent No. 908,101 (Japanese patent publication No. Sho 52-41,256/1977). This product had a melting point of 223° C. and when melted, formed a smectic liquid crystal. Further 4-n-pentylcyclohexanol was synthesized by the catalytic hydrogenation of p-n-pentylphenol, and a mixture of 65% of trans-form substance with 35% of cis-form substance obtained by subjecting the above product to fractional distillation was employed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(CC)CC1C=CC(C2C=CC(C(O)=O)=CC=2)=CC=1.[CH2:21]([C:26]1[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=1)[CH2:22][CH2:23][CH2:24][CH3:25]>>[CH2:21]([CH:26]1[CH2:27][CH2:28][CH:29]([OH:32])[CH2:30][CH2:31]1)[CH2:22][CH2:23][CH2:24][CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C1=CC=C(C=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC1=CC=C(C=C1)C1=CC=C(C=C1)C(=O)O)CC
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed a smectic liquid crystal
ADDITION
Type
ADDITION
Details
a mixture of 65% of trans-form substance with 35% of cis-form substance
CUSTOM
Type
CUSTOM
Details
obtained
DISTILLATION
Type
DISTILLATION
Details
to fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1CCC(CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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